2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium
Description
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium is a unique compound that features an adamantyl group attached to an isoxazolium ring. The adamantyl group is a polycyclic cage molecule known for its high symmetry and remarkable stability . The isoxazolium ring, on the other hand, is a five-membered ring containing nitrogen and oxygen atoms, which imparts distinct chemical properties to the compound.
Properties
Molecular Formula |
C15H22NO+ |
|---|---|
Molecular Weight |
232.34g/mol |
IUPAC Name |
2-(2-adamantyl)-3,5-dimethyl-1,2-oxazol-2-ium |
InChI |
InChI=1S/C15H22NO/c1-9-3-10(2)17-16(9)15-13-5-11-4-12(7-13)8-14(15)6-11/h3,11-15H,4-8H2,1-2H3/q+1 |
InChI Key |
OJLIOAQEPDBLBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](O1)C2C3CC4CC(C3)CC2C4)C |
Canonical SMILES |
CC1=CC(=[N+](O1)C2C3CC4CC(C3)CC2C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced via a Lewis-acid catalyzed rearrangement procedure.
Cyclization to Form the Isoxazolium Ring: The adamantyl intermediate is then reacted with appropriate reagents to form the isoxazolium ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazolium ring are replaced with other groups.
Scientific Research Applications
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The isoxazolium ring can interact with specific amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
2-(2-adamantyl)-3,5-dimethylisoxazol-2-ium can be compared with other adamantane derivatives and isoxazolium compounds:
Adamantane Derivatives: Compounds like amantadine and rimantadine also feature the adamantyl group and are known for their antiviral properties.
Isoxazolium Compounds: Other isoxazolium compounds may not possess the same level of stability and lipophilicity as this compound, making it unique in its class.
By combining the unique properties of the adamantyl group and the isoxazolium ring, this compound stands out as a versatile compound with diverse applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
